molecular formula C20H20ClN3O B2555291 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole CAS No. 1788784-51-9

5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole

Cat. No.: B2555291
CAS No.: 1788784-51-9
M. Wt: 353.85
InChI Key: VJPMOPWGPORLJB-UHFFFAOYSA-N
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Description

5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with an azepane ring substituted with a 4-chlorophenyl group

Scientific Research Applications

5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

Safety and Hazards

While the safety and hazards of benzimidazole derivatives can vary, some have been shown to be non-toxic in nature after being screened for cytotoxicity against certain cancer cell lines . The specific safety and hazards associated with “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” are not detailed in the available sources.

Future Directions

Benzimidazole and its derivatives continue to be a promising category of bioactive heterocyclic compounds in medicinal chemistry . They have immense potential to be investigated for newer therapeutic possibilities . The future directions for research on “(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone” specifically are not outlined in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the combination of azepane and benzodiazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4-chlorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-17-7-4-14(5-8-17)16-3-1-2-10-24(12-16)20(25)15-6-9-18-19(11-15)23-13-22-18/h4-9,11,13,16H,1-3,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPMOPWGPORLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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